molecular formula C20H23ClN2O4S B5374639 (E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE

(E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE

Cat. No.: B5374639
M. Wt: 422.9 g/mol
InChI Key: MUXBZEZEAJPJOL-MDWZMJQESA-N
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Description

(E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a diethylamino sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the chlorophenyl intermediate.

    Introduction of the Diethylamino Sulfonyl Group: The intermediate is then reacted with diethylamine and a sulfonyl chloride derivative under controlled conditions to introduce the diethylamino sulfonyl group.

    Methoxyphenyl Group Addition: The final step involves the coupling of the intermediate with a methoxyphenyl derivative, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structural features but differ in the position and number of chlorine atoms.

    2,2’-Bipyridyl: This compound shares some functional groups but has a different overall structure and properties.

Uniqueness

(E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-23(5-2)28(25,26)17-11-12-19(27-3)18(14-17)22-20(24)13-8-15-6-9-16(21)10-7-15/h6-14H,4-5H2,1-3H3,(H,22,24)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXBZEZEAJPJOL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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